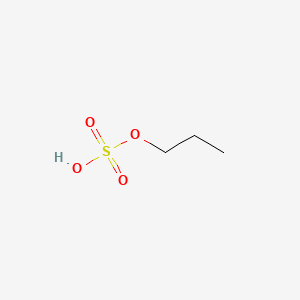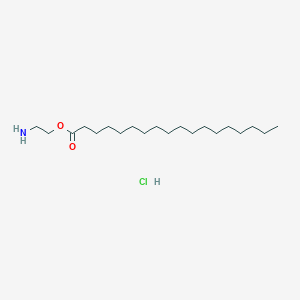![molecular formula C9H7N3O2 B14718651 Cyano[(E)-phenyldiazenyl]acetic acid CAS No. 15106-70-4](/img/structure/B14718651.png)
Cyano[(E)-phenyldiazenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano[(E)-phenyldiazenyl]acetic acid is an organic compound that features both a nitrile group (−C≡N) and a carboxylic acid group (−COOH). This compound is of interest due to its unique structure, which includes a diazenyl group (−N=N−) attached to a phenyl ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano[(E)-phenyldiazenyl]acetic acid typically involves the reaction of cyanoacetic acid with diazonium salts derived from aniline derivatives. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl group. The general reaction scheme is as follows:
Formation of Diazonium Salt: Aniline derivative is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with cyanoacetic acid in the presence of a base such as sodium acetate (NaOAc) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Cyano[(E)-phenyldiazenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The diazenyl group can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Cyano[(E)-phenyldiazenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyano[(E)-phenyldiazenyl]acetic acid involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds and coordinate with metal ions, while the diazenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetic acid: Contains a nitrile and carboxylic acid group but lacks the diazenyl and phenyl groups.
Phenylacetic acid: Contains a phenyl and carboxylic acid group but lacks the nitrile and diazenyl groups.
Azo compounds: Contain the diazenyl group but may have different substituents on the phenyl ring.
Uniqueness
Cyano[(E)-phenyldiazenyl]acetic acid is unique due to the combination of its functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
15106-70-4 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-cyano-2-phenyldiazenylacetic acid |
InChI |
InChI=1S/C9H7N3O2/c10-6-8(9(13)14)12-11-7-4-2-1-3-5-7/h1-5,8H,(H,13,14) |
InChI Key |
KLGCGHNWWGXWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


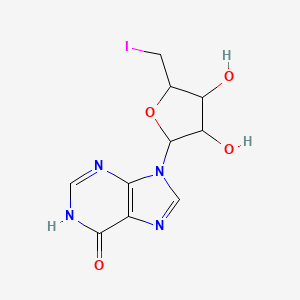
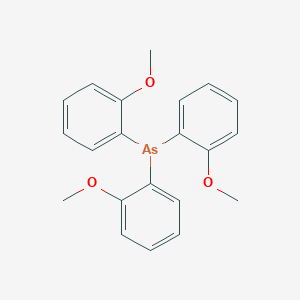
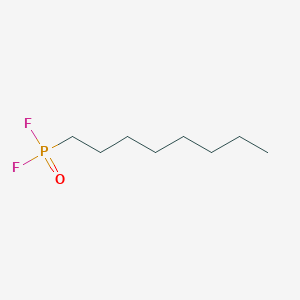

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)

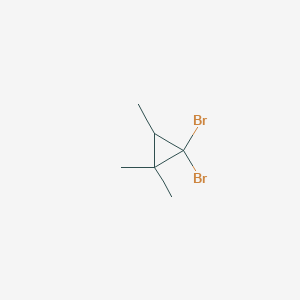
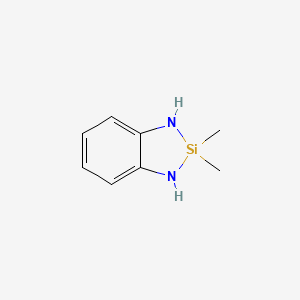
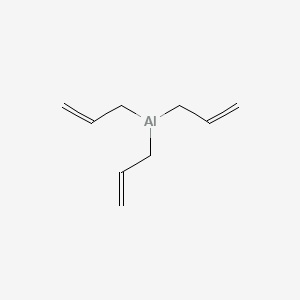
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)


